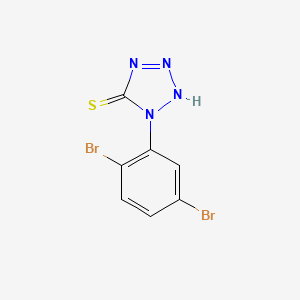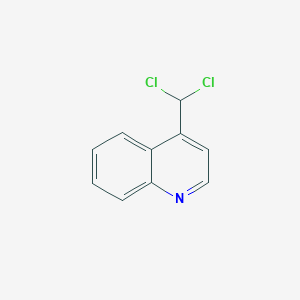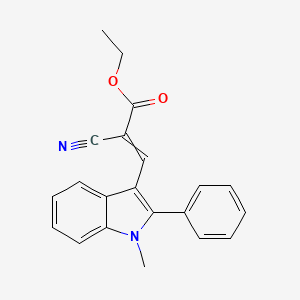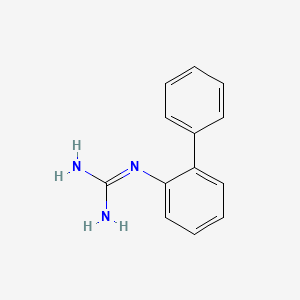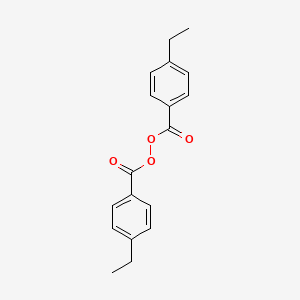
Bis(4-ethylbenzoyl) Peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-ethylbenzoyl) Peroxide is an organic peroxide compound known for its role as a radical initiator in polymerization reactions. It is a white crystalline solid that decomposes to produce free radicals, which are highly reactive species used in various chemical processes. This compound is particularly valued in the plastics and rubber industries for initiating polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-ethylbenzoyl) Peroxide typically involves the reaction of 4-ethylbenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
2C9H9COCl+H2O2+2NaOH→(C9H9CO)2O2+2NaCl+2H2O
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves careful control of temperature and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-ethylbenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of polymerization reactions, including:
Oxidation: The peroxide group can oxidize other compounds, leading to the formation of new products.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced species.
Substitution: The peroxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to replace the peroxide group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Applications De Recherche Scientifique
Bis(4-ethylbenzoyl) Peroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in polymerization reactions to synthesize various polymers and copolymers.
Biology: Employed in the study of radical-induced biological processes and oxidative stress.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Widely used in the plastics and rubber industries for the production of polymers and elastomers.
Mécanisme D'action
The primary mechanism of action of Bis(4-ethylbenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate polymerization reactions by attacking monomer units and forming new covalent bonds. The process can be summarized as follows:
(C9H9CO)2O2→2C9H9CO⋅
The generated radicals can further react with monomers to propagate the polymerization chain reaction.
Comparaison Avec Des Composés Similaires
Bis(4-methylbenzoyl) Peroxide: Similar in structure but with a methyl group instead of an ethyl group.
Benzoyl Peroxide: A simpler peroxide with a benzoyl group, commonly used in acne treatment.
Di-tert-butyl Peroxide: Another organic peroxide used as a radical initiator in polymerization reactions.
Uniqueness: Bis(4-ethylbenzoyl) Peroxide is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its ethyl group offers different steric and electronic properties, making it suitable for specific applications in polymerization and other chemical processes.
Propriétés
Formule moléculaire |
C18H18O4 |
|---|---|
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
(4-ethylbenzoyl) 4-ethylbenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O4/c1-3-13-5-9-15(10-6-13)17(19)21-22-18(20)16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3 |
Clé InChI |
GPVFLXHZZRIUHP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


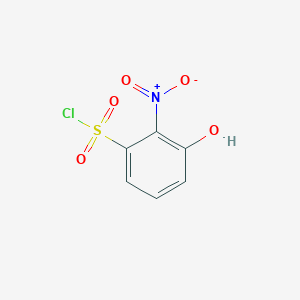
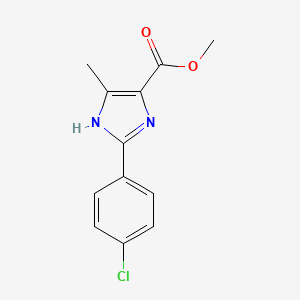

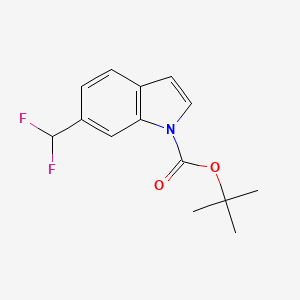

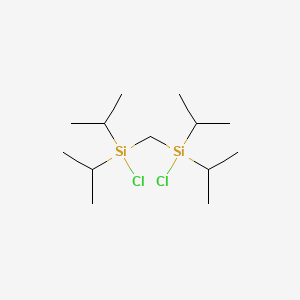
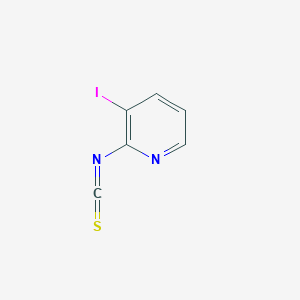
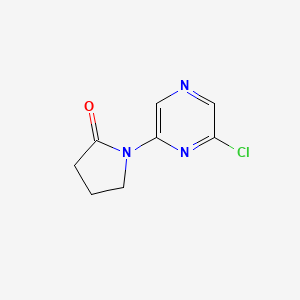

![6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13686176.png)
